molecular formula C20H23F4N3O B12606146 Benzamide, N-[2-(cyclopropylmethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-1-methyl-3H-pyrazol-3-ylidene]-2-fluoro-3-(trifluoromethyl)- CAS No. 887289-02-3

Benzamide, N-[2-(cyclopropylmethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-1-methyl-3H-pyrazol-3-ylidene]-2-fluoro-3-(trifluoromethyl)-

Cat. No.: B12606146
CAS No.: 887289-02-3
M. Wt: 397.4 g/mol
InChI Key: PABOWKPYVAFTRN-UHFFFAOYSA-N
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Description

Benzamide, N-[2-(cyclopropylmethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-1-methyl-3H-pyrazol-3-ylidene]-2-fluoro-3-(trifluoromethyl)- is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a cyclopropylmethyl group, and a pyrazolylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[2-(cyclopropylmethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-1-methyl-3H-pyrazol-3-ylidene]-2-fluoro-3-(trifluoromethyl)- typically involves multiple steps, including the formation of the pyrazole ring, introduction of the trifluoromethyl group, and subsequent functionalization to incorporate the benzamide moiety. Common reagents used in these reactions include trifluoromethylating agents, cyclopropylmethyl halides, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[2-(cyclopropylmethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-1-methyl-3H-pyrazol-3-ylidene]-2-fluoro-3-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzamide, N-[2-(cyclopropylmethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-1-methyl-3H-pyrazol-3-ylidene]-2-fluoro-3-(trifluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, N-[2-(cyclopropylmethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-1-methyl-3H-pyrazol-3-ylidene]-2-fluoro-3-(trifluoromethyl)- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group and other functional groups play a crucial role in determining the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-4-((1-methylcyclohexyl)amino)phenyl)acetamide
  • N-(4-(tert-butylamino)phenyl)acetamide
  • N-(1,1-dimethylethyl)-1-Naphthalenamine

Uniqueness

Benzamide, N-[2-(cyclopropylmethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-1-methyl-3H-pyrazol-3-ylidene]-2-fluoro-3-(trifluoromethyl)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound under review, Benzamide, N-[2-(cyclopropylmethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-1-methyl-3H-pyrazol-3-ylidene]-2-fluoro-3-(trifluoromethyl)- (CAS No. 887289-02-3), is notable for its potential therapeutic applications and unique structural features.

Chemical Structure and Properties

  • Molecular Formula : C20H23F4N3O
  • Molecular Weight : 397.418 g/mol
  • Structural Features :
    • Contains a pyrazole ring.
    • Fluorinated and trifluoromethyl substituents enhance lipophilicity and metabolic stability.

Biological Activity

The biological profile of this benzamide derivative indicates multiple pharmacological effects:

1. Antimicrobial Activity

Research has demonstrated that benzamide derivatives can exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains and fungi. The structure-activity relationship (SAR) studies suggest that modifications on the benzamide core influence its antibacterial potency.

CompoundActivityReference
Benzamide Derivative AEffective against Xanthomonas axonopodis
Benzamide Derivative BAntifungal against Fusarium solani

2. G Protein-Coupled Receptor Modulation

Benzamide derivatives are known to interact with G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes. For instance, certain benzamides have been characterized as selective antagonists or agonists at specific GPCR subtypes, influencing pathways such as neurotransmission and inflammation.

3. Cytotoxicity and Anticancer Potential

Preliminary studies indicate that some benzamide derivatives may possess cytotoxic effects on cancer cell lines. The mechanism of action often involves the induction of apoptosis or cell cycle arrest, making these compounds candidates for further anticancer drug development.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of benzamide derivatives against common plant pathogens. The results indicated that modifications to the cyclopropylmethyl group significantly enhanced antibacterial activity compared to standard antibiotics.

Case Study 2: GPCR Interaction

A pharmacological study assessed the interaction of this compound with various GPCRs. Results showed that it acted as a selective antagonist for certain receptor subtypes, providing insights into its potential use in treating conditions like anxiety or depression.

Properties

CAS No.

887289-02-3

Molecular Formula

C20H23F4N3O

Molecular Weight

397.4 g/mol

IUPAC Name

N-[5-tert-butyl-2-(cyclopropylmethyl)-1-methylpyrazol-3-ylidene]-2-fluoro-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C20H23F4N3O/c1-19(2,3)15-10-16(27(26(15)4)11-12-8-9-12)25-18(28)13-6-5-7-14(17(13)21)20(22,23)24/h5-7,10,12H,8-9,11H2,1-4H3

InChI Key

PABOWKPYVAFTRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NC(=O)C2=C(C(=CC=C2)C(F)(F)F)F)N(N1C)CC3CC3

Origin of Product

United States

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